REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:19][C:18]3[C:13](=[C:14]([O:22]C)[CH:15]=[C:16]([O:20][CH3:21])[CH:17]=3)[C:11](=[O:12])[CH:10]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:21][O:20][C:16]1[CH:17]=[C:18]2[C:13]([C:11](=[O:12])[CH:10]=[C:9]([C:6]3[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=3)[O:19]2)=[C:14]([OH:22])[CH:15]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A thick yellow precipitate formed rapidly during the addition
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding 200 mL EtOH
|
Type
|
CUSTOM
|
Details
|
the solvent was then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The yellow residue was triturated with 300 mL
|
Type
|
CUSTOM
|
Details
|
the yellow solid was collected on a Büchner funnel
|
Type
|
WASH
|
Details
|
rinsed with 500 mL 50% EtOH and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 1.5 L EtOH
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C2C(C=C(OC2=C1)C1=CC=C(C=C1)OC)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.16 g | |
YIELD: PERCENTYIELD | 85.4% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |